molecular formula C8H4BrClN2 B8059677 7-Bromo-5-chloroquinoxaline

7-Bromo-5-chloroquinoxaline

Cat. No.: B8059677
M. Wt: 243.49 g/mol
InChI Key: CKQUYXIHVBVEAQ-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry

Scientific Research Applications

7-Bromo-5-chloroquinoxaline has a wide range of scientific research applications, including:

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: this compound derivatives are investigated for their potential use in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinoxaline typically involves the reaction of 5-chloroquinoxaline with bromine in the presence of a suitable catalyst. One common method is the bromination of 5-chloroquinoxaline using bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloroquinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinoxaline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced quinoxaline compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA synthesis, or disrupt cellular processes. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

  • 7-Bromo-2-chloroquinoxaline
  • 5-Bromo-7-chloroquinoxaline
  • 7-Bromo-2-methylquinoxaline

Comparison: 7-Bromo-5-chloroquinoxaline is unique due to the specific positioning of the bromine and chlorine atoms on the quinoxaline ring. This positioning affects its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

7-bromo-5-chloroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQUYXIHVBVEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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